molecular formula C20H13N3O3 B5993343 4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate

4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate

Cat. No.: B5993343
M. Wt: 343.3 g/mol
InChI Key: ZVNNROUDMWUXIT-UHFFFAOYSA-N
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Description

4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The structure of this compound features a pyridine ring, an oxadiazole ring, and a benzoate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Coupling: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is unique due to its combination of a pyridine ring, an oxadiazole ring, and a benzoate group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c24-20(16-4-2-1-3-5-16)25-17-8-6-15(7-9-17)19-22-18(23-26-19)14-10-12-21-13-11-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNROUDMWUXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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